molecular formula C15H19Cl2N3O2 B1593302 N-Desmethylbendamustine CAS No. 41515-13-3

N-Desmethylbendamustine

Cat. No. B1593302
CAS RN: 41515-13-3
M. Wt: 344.2 g/mol
InChI Key: BPZIKXXNXMYQPN-UHFFFAOYSA-N
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Description

N-Desmethylbendamustine is a chemical compound with the molecular formula C15H19Cl2N3O2 . It is a derivative of Bendamustine, an alkylating agent used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma .


Synthesis Analysis

N-Desmethylbendamustine is an active metabolite of Bendamustine. It is formed through demethylation of the benzimidazole ring in Bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .


Molecular Structure Analysis

The molecular structure of N-Desmethylbendamustine consists of a benzimidazole ring attached to a butanoic acid group. The benzimidazole ring is substituted with a bis(2-chloroethyl)amino group .

Future Directions

Bendamustine, the parent compound of N-Desmethylbendamustine, has shown promise in the treatment of various hematologic malignancies. Future research may focus on further elucidating the pharmacokinetics, mechanism of action, and potential therapeutic applications of N-Desmethylbendamustine .

properties

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIKXXNXMYQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylbendamustine

CAS RN

41515-13-3
Record name N-Desmethylbendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLBENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AC Dubbelman, RS Jansen, H Rosing… - Drug Metabolism and …, 2012 - ASPET
… Reference standards of bendamustine (4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride), N-desmethylbendamustine (M4), and the product of …
Number of citations: 16 dmd.aspetjournals.org
DV Chandrashekar, PS Suresh, R Kumar… - Drug …, 2017 - thieme-connect.com
… ), N-desmethylbendamustine and dihydroxybendamustine in … BM, HBM and N-desmethylbendamustine was achieved on … BM, HBM and N-desmethylbendamustine in plasma and urine…
Number of citations: 12 www.thieme-connect.com
AC Dubbelman, RS Jansen, H Rosing, M Darwish… - 2012 - Citeseer
… Reference standards of bendamustine (4-[5-[bis(2chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride), Ndesmethylbendamustine (M4) and the product of …
Number of citations: 2 citeseerx.ist.psu.edu
M Kalaycio - Clinical Leukemia, 2008 - Elsevier
… and in vivo data also indicate that another important metabolic pathway occurs via CYP1A2 to form 2 active minor metabolites, γ-hydroxybendamustine and N-desmethylbendamustine. …
Number of citations: 11 www.sciencedirect.com
NR Srinivas, W Richter, VC Devaraj, PS Suresh… - Drug …, 2016 - thieme-connect.com
… undergoes oxidation to form active metabolites such as γ-hydroxybendamustine (M3; almost equivalent in vitro potency as compared to bendamustine) and N-desmethylbendamustine (…
Number of citations: 7 www.thieme-connect.com
NK Saini, SP Sulochana, V Kiran, SR Mallurwar… - … of Pharmaceutical and …, 2019 - Elsevier
… Phase-I metabolism of BM, mainly mediated by CYP1A2, produces two active metabolites namely γ-hydroxybendamustine (HBM equipotent to BM) and N-desmethylbendamustine (…
Number of citations: 6 www.sciencedirect.com
AE Glode, A Jarkowski III - Pharmacotherapy: The Journal of …, 2009 - Wiley Online Library
Chronic lymphocytic leukemia (CLL) is a slow‐growing hematologic malignancy and the most common type of leukemia in the western world. The lifetime risk for developing CLL is 1 in …
YK Shi, XN Hong, JL Yang, W Xu, HQ Huang… - Chinese Medical …, 2021 - mednexus.org
… The concentrations of bendamustine and two circulating metabolites, γ-hydroxybendamustine (M3) and N-desmethylbendamustine (M4) were simultaneously determined in plasma …
Number of citations: 4 mednexus.org
S PS, RK Trivedi, NR Srinivas… - Biomedical …, 2020 - Wiley Online Library
… Three analytes (bendamustine, γ-hydroxybendamustine, and N-desmethylbendamustine) were separated on a Synergy Hydro RP column and Synergi Polar RP column for …
RK Jairam, SR Mallurwar, SP Sulochana… - Drug …, 2019 - thieme-connect.com
Bendamustine, an alkylating anticancer agent, is used to treat chronic lymphocytic leukemia by intravenous infusion alone or in combination. The work aimed to develop a method to …
Number of citations: 1 www.thieme-connect.com

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